Chiral Pharmacokinetics
In a class-level analysis, N-acetyl-D-amino acids display vastly superior oral bioavailability compared to their L-counterparts. In a pivotal study on the structurally analogous N-acetyl-leucine, the D-enantiomer demonstrated a Cmax of 86,100 ng/mL versus 341 ng/mL for the L-enantiomer, and an AUC of 75,800 h*ng/mL versus 2,560 h*ng/mL when administered as a racemate [1]. This large difference is attributed to a lack of first-pass metabolism of the D-enantiomer and its inhibition of L-enantiomer uptake [1]. This pharmacokinetic pattern is fundamental to the class and expected for N-Acetyl-D-norleucine.
| Evidence Dimension | Maximum plasma concentration (Cmax) and total drug exposure (AUC) after oral dosing |
|---|---|
| Target Compound Data | Cmax: 86,100 ng/mL; AUC: 75,800 h*ng/mL (Inferred from N-Acetyl-D-leucine) |
| Comparator Or Baseline | N-Acetyl-L-enantiomer: Cmax of 341 ng/mL; AUC of 2,560 h*ng/mL |
| Quantified Difference | D-enantiomer Cmax is approx. 252-fold higher; AUC is approx. 30-fold higher. |
| Conditions | In vivo mouse model; 100 mg/kg oral dose of N-acetyl-DL-leucine racemate; plasma quantified by chiral LC/MS. |
Why This Matters
For procurement, this infers that the D-enantiomer is the predominant circulating species, a critical factor for any in vivo study design, making substitution with the racemate or L-form pharmacokinetically non-equivalent.
- [1] Churchill, G. C., Strupp, M., Galione, A., & Platt, F. M. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229585. View Source
